molecular formula C6H6BNO4 B3201637 [1,3]Dioxolo[4,5-B]pyridine-6-boronic acid CAS No. 1019767-68-0

[1,3]Dioxolo[4,5-B]pyridine-6-boronic acid

Cat. No. B3201637
CAS RN: 1019767-68-0
M. Wt: 166.93 g/mol
InChI Key: BLIORSSNVQRHBR-UHFFFAOYSA-N
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Description

“[1,3]Dioxolo[4,5-B]pyridine-6-boronic acid” is a chemical compound with the formula C6H6BNO4 and a molecular weight of 166.927 g/mol . It is a type of boronic acid, which are highly valuable building blocks in organic synthesis .


Synthesis Analysis

The synthesis of related compounds has been achieved by reacting sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at 100 °C under neat reaction condition . This is an efficient one-pot three-component reaction .


Molecular Structure Analysis

The molecular structure of “[1,3]Dioxolo[4,5-B]pyridine-6-boronic acid” consists of a pyridine ring fused with a dioxolane ring, with a boronic acid group attached to the 6-position of the pyridine ring .


Chemical Reactions Analysis

Boronic acids, including “[1,3]Dioxolo[4,5-B]pyridine-6-boronic acid”, are known to participate in Suzuki–Miyaura coupling reactions . These reactions conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Future Directions

The future directions for “[1,3]Dioxolo[4,5-B]pyridine-6-boronic acid” and related compounds could involve their use in the development of future effective neurotherapeutic agents . Additionally, borinic acids, a related class of compounds, have shown potential in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .

properties

IUPAC Name

[1,3]dioxolo[4,5-b]pyridin-6-ylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BNO4/c9-7(10)4-1-5-6(8-2-4)12-3-11-5/h1-2,9-10H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIORSSNVQRHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N=C1)OCO2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30726125
Record name 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,3]Dioxolo[4,5-B]pyridine-6-boronic acid

CAS RN

1019767-68-0
Record name 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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